N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Description
N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethylsulfonyl group (-SO₂Et) at position 5 and a 4-methoxybenzamide moiety at position 2. This compound is structurally related to several pharmacologically active thiadiazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
Molecular Formula |
C12H13N3O4S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H13N3O4S2/c1-3-21(17,18)12-15-14-11(20-12)13-10(16)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16) |
InChI Key |
MOKTUHYNXVPBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoyl chloride, which is then reacted with 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in cancer therapy. The compound has been evaluated for its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted by the National Cancer Institute, compounds similar to this compound were tested on 60 different tumor cell lines. The results indicated that derivatives of thiadiazole exhibited significant antineoplastic activity across multiple types of cancers including leukemia, lung cancer, and breast cancer .
Table 1: Summary of Antitumor Activity
| Cancer Type | Cell Line Tested | Activity Level |
|---|---|---|
| Breast Cancer | MDA-MB-468 | High |
| Lung Cancer | A549 | Moderate |
| Colon Cancer | HCT116 | Low |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi.
Study Findings
A study highlighted that thiadiazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cellular processes in microbial cells .
Table 2: Antimicrobial Efficacy
| Microorganism | Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 15 |
| Escherichia coli | Gram-negative | 12 |
| Candida albicans | Fungal | 10 |
Agricultural Applications
The compound's potential extends to agricultural chemistry as well. Its structural characteristics make it suitable for development as a herbicide or fungicide.
Herbicidal Activity
Research has shown that thiadiazole derivatives can act as effective herbicides. The mode of action typically involves interference with photosynthetic pathways or inhibition of specific enzymes crucial for plant growth .
Table 3: Herbicidal Activity
| Target Plant | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Weeds | 100 | 85 |
| Grasses | 150 | 78 |
Mechanism of Action
The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein kinases or other signaling molecules, leading to altered cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Thiadiazole Ring
Key Structural Variations:
Spectroscopic and Physical Properties
NMR and MS Data Comparison:
Biological Activity
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 353.4 g/mol. The compound contains a thiadiazole ring which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4S2 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 901667-84-3 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzamide derivatives. The methodology often includes steps such as condensation reactions and purification processes to yield the final product with high purity.
Anticancer Properties
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
- Breast Cancer (MCF-7) : Exhibited an IC50 value indicating strong inhibition of cell growth.
- Lung Cancer (A549) : Similar inhibitory effects were observed.
- Mechanism : The compound induces apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release from mitochondria .
Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its inhibitory activity against carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. In vitro studies have shown that certain thiadiazole derivatives can effectively inhibit CA IX and XII, which are associated with cancer progression:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 29.0 - 1403.1 | CA IX |
| Other derivatives | Varies | CA II / CA XII |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and angiogenesis compared to control groups.
- Molecular Docking Studies : Computational analyses indicate that the compound binds effectively to target proteins involved in cancer pathways, suggesting potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole derivatives with ethylsulfonyl chloride in pyridine or DMF to introduce the ethylsulfonyl group.
Amide Coupling : Use 4-methoxybenzoyl chloride with the thiadiazole intermediate in the presence of a base (e.g., pyridine) under reflux.
- Key Considerations : Monitor reaction progress via TLC , and purify via recrystallization (e.g., methanol/water mixtures) to isolate crystalline products. Adjust stoichiometry and solvent polarity to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm the presence of the ethylsulfonyl group (S=O stretch at ~1150–1300 cm⁻¹ in IR) and methoxybenzamide protons (δ 3.8–4.0 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) to analyze molecular packing and stability .
- Mass Spectrometry : Validate molecular weight (e.g., calculated for C₁₂H₁₃N₃O₃S₂: ~335.4 g/mol) .
Q. How do functional groups (ethylsulfonyl, methoxybenzamide) influence solubility and reactivity?
- Methodological Answer :
- Ethylsulfonyl : Enhances polarity and hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .
- Methoxybenzamide : Provides aromatic stacking potential and modulates electronic effects (e.g., methoxy as an electron-donating group stabilizes the amide bond) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial studies) and controls .
- Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting results .
- SAR Analysis : Compare substituent effects (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate activity trends .
Q. How can computational methods (e.g., 3D-QSAR, molecular docking) predict the compound’s enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Focus on enzymes with known thiadiazole sensitivity (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens) .
- Docking Workflow : Use software like AutoDock Vina to model interactions between the ethylsulfonyl group and enzyme active sites. Validate with mutagenesis studies .
Q. What crystallographic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- Hydrogen-Bond Networks : Analyze crystal structures to identify stabilizing interactions (e.g., N–H⋯O bonds between sulfonyl and amide groups) .
- pH-Dependent Stability : Conduct X-ray diffraction at pH 4–9 to assess protonation effects on packing efficiency .
Q. How does the compound’s thiadiazole scaffold compare to oxadiazole or triazole analogs in drug design?
- Methodological Answer :
- Electron Density Mapping : Compare aromaticity and charge distribution via DFT calculations. Thiadiazoles exhibit higher electron-withdrawing capacity, enhancing enzyme inhibition .
- Biological Performance : Test analogs against matched pathogen panels (e.g., Staphylococcus aureus) to rank scaffold efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
